molecular formula C14H10BrNO4 B1270386 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone CAS No. 111946-84-0

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone

Cat. No.: B1270386
CAS No.: 111946-84-0
M. Wt: 336.14 g/mol
InChI Key: KALGVWATZJIXGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone (CAS 111946-84-0) is a high-purity organic compound of significant interest in chemical research and development. This compound, with a molecular weight of 336.14 g/mol and a molecular formula of C 14 H 10 BrNO 4 , serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. Researchers value this compound for its distinct molecular structure, which incorporates both bromophenyl and nitrophenoxy functional groups. These features make it a potential candidate for use in pharmaceutical intermediate synthesis, materials science research, and as a precursor in the development of specialty chemicals . The SMILES representation for this molecule is O= N+ [O-], and its InChIKey is KALGVWATZJIXGR-UHFFFAOYSA-N . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO4/c15-11-3-1-10(2-4-11)14(17)9-20-13-7-5-12(6-8-13)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALGVWATZJIXGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354739
Record name 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111946-84-0
Record name 1-(4-bromophenyl)-2-(4-nitrophenoxy)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alpha-Bromination of 1-(4-Bromophenyl)ethanone

The synthesis begins with 1-(4-bromophenyl)ethanone (4-bromoacetophenone), a commercially available compound. Alpha-bromination introduces a bromide at the second carbon:

  • Reagents : N-Bromosuccinimide (NBS) or bromine (Br₂) in the presence of a radical initiator (e.g., AIBN) or Lewis acid (e.g., FeCl₃).
  • Conditions : Reaction in anhydrous CCl₄ or CHCl₃ at 40–60°C for 4–8 hours.
  • Product : 2-Bromo-1-(4-bromophenyl)ethanone (yield: 70–85%).

Williamson Ether Synthesis

The alpha-brominated intermediate undergoes nucleophilic substitution with 4-nitrophenoxide to form the ether linkage:

  • Reagents :
    • 4-Nitrophenol activated with a strong base (e.g., K₂CO₃ or NaH) to generate the phenoxide ion.
    • Polar aprotic solvent (e.g., DMF or DMSO).
  • Conditions : Stirring at 80–100°C for 12–24 hours under inert atmosphere.
  • Mechanism : SN2 displacement of bromide by phenoxide.
  • Yield : 60–75% after purification via column chromatography.

Alternative Route: Coupling Reactions

Transition metal-catalyzed cross-coupling offers a modern approach:

  • Reagents :
  • Conditions : Reaction in toluene or dioxane at 110–130°C for 24–48 hours.
  • Advantages : Higher regioselectivity and reduced byproducts compared to classical methods.

Key Challenges and Optimizations

  • Regioselectivity : Ensuring substitution at the alpha position requires careful control of steric and electronic factors.
  • Nitro Group Stability : Avoid reducing conditions during ether formation.
  • Purification : Chromatography or recrystallization from ethanol/water mixtures improves purity.

Comparative Analysis of Methods

Method Yield Conditions Scalability
Alpha-Bromination 70–85% Moderate temperature Industrial
Williamson Ether 60–75% High temperature Lab-scale
Metal-Catalyzed 65–80% Sealed tube, costly Research

Research Findings

  • Byproduct Management : Residual 2,4-dibromoanisole (<0.5%) may form during bromination but is separable via fractional crystallization.
  • Solvent Effects : DMF enhances phenoxide reactivity but complicates purification; ethers like THF offer a balance.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The ethanone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium dichromate.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst

    Nucleophiles for Substitution: Amines, thiols

    Oxidizing Agents: Potassium dichromate, hydrogen peroxide

Major Products:

    Reduction: 1-(4-Aminophenyl)-2-(4-nitrophenoxy)ethanone

    Substitution: 1-(4-Substituted phenyl)-2-(4-nitrophenoxy)ethanone

    Oxidation: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)acetic acid

Scientific Research Applications

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Medicinal Chemistry: The compound is explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromophenyl and nitrophenoxy groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting the activity of proteins and enzymes.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(4-nitrophenoxy)ethanone
  • 1-(4-Fluorophenyl)-2-(4-nitrophenoxy)ethanone
  • 1-(4-Methylphenyl)-2-(4-nitrophenoxy)ethanone

Comparison: 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in biological activity and chemical reactivity.

Biological Activity

1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the existing knowledge on its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromophenyl group and a nitrophenoxy moiety. Its molecular formula is C14H10BrNO3C_{14}H_{10}BrNO_3, with a molecular weight of approximately 316.14 g/mol. The compound's structure contributes to its reactivity and interaction with biological targets, particularly in cancer research.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which may disrupt metabolic pathways critical for cell survival and proliferation. For instance, it may interact with enzymes involved in the synthesis of nucleic acids or proteins.
  • Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells, particularly through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism is crucial for its potential use as an anticancer agent.
  • Cell Cycle Arrest : Studies have demonstrated that this compound can cause cell cycle arrest at specific phases, thereby inhibiting cell division and growth in tumor cells.

Biological Activity in Cancer Research

Numerous studies have focused on the anticancer properties of this compound:

  • Cytotoxicity : The compound has exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). In vitro assays have reported IC50 values indicating potent activity against these cell lines.
  • Mechanistic Studies : Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptosis rates in cancer cells. For example, a study found that it enhances caspase-3 activity, indicating its role in promoting programmed cell death.

Table 1: Cytotoxic Effects Against Cancer Cell Lines

Cell LineIC50 Value (µM)Mechanism of Action
MDA-MB-23110.5Apoptosis induction
HT-2915.7Cell cycle arrest
A549 (Lung Cancer)12.3Enzyme inhibition

Case Studies

  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups. These studies suggest that the compound may have therapeutic potential in vivo, warranting further investigation into its pharmacokinetics and toxicity profiles.
  • Combination Therapy : Preliminary findings indicate that combining this compound with standard chemotherapeutics may enhance overall efficacy while reducing side effects. This synergistic effect highlights its potential role in combination therapy for cancer treatment.

Q & A

Q. What are the established synthetic methodologies for 1-(4-Bromophenyl)-2-(4-nitrophenoxy)ethanone?

The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts acylation. For example, a regioselective approach involves reacting 2-bromo-1-(4-bromophenyl)ethanone with 4-nitrophenol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF. The reaction typically proceeds under mild conditions (60–80°C, 2–4 hours), yielding the target compound with >90% purity after recrystallization in ethanol .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.5–8.2 ppm for bromophenyl and nitrophenoxy groups).
  • IR : Strong C=O stretch (~1680 cm⁻¹) and NO₂ symmetric/asymmetric vibrations (~1520, 1340 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 351.97 for C₁₄H₁₀BrNO₄) .

Q. What purification methods are recommended post-synthesis?

Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively removes unreacted phenol or bromide precursors. Recrystallization in ethanol or acetone yields single crystals suitable for X-ray diffraction (XRD) analysis .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental NMR data be resolved?

Discrepancies in chemical shifts often arise from solvent effects or dynamic processes (e.g., keto-enol tautomerism). Use computational tools (DFT, B3LYP/6-31G**) to simulate NMR spectra under experimental conditions. Cross-validate with variable-temperature NMR to detect conformational flexibility .

Q. What crystallographic strategies optimize structure determination for this compound?

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (100–200 K) to minimize thermal motion.
  • Refinement : Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis. For example, intermolecular C–H···O interactions (2.40–2.60 Å) and Br···Br contacts (3.58 Å) stabilize the crystal lattice .
  • Validation : Check R-factor convergence (<0.05) and data-to-parameter ratios (>15:1) to ensure model accuracy .

Q. How do substituents (Br, NO₂) influence electronic properties and reactivity?

  • Electron-Withdrawing Effects : The nitro group deactivates the phenoxy ring, directing electrophilic attacks to the bromophenyl moiety.
  • Steric Effects : Ortho-substituents on the nitrophenoxy group reduce rotational freedom, impacting supramolecular interactions (e.g., π-stacking distances of 3.8–4.5 Å) .
  • Reactivity : Nitro groups enhance oxidative stability but may participate in redox reactions under UV light, as seen in DNA photocleavage studies .

Q. How can low yields in scale-up synthesis be addressed?

  • Optimize Solvent Systems : Replace DMF with DMSO to improve solubility of aromatic intermediates.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution.
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., di-arylated ethanones) and adjust stoichiometry (e.g., 1:1.2 molar ratio of bromide to phenol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.